

Understanding the Cellular Targets of NU9056: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NU9056

Cat. No.: B15604790

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Introduction

NU9056 is a small molecule inhibitor that has garnered significant interest in the field of cancer research. Identified as a potent and selective inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60, **NU9056** has demonstrated promising anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the cellular targets of **NU9056**, its mechanism of action, and the experimental protocols used to elucidate its function.

Core Cellular Target: KAT5 (Tip60)

The primary cellular target of **NU9056** is the histone acetyltransferase KAT5 (Tip60).^{[1][2][3][4][5]} **NU9056** exhibits a high degree of selectivity for KAT5 over other histone acetyltransferases (HATs) such as p300, PCAF, and GCN5.^{[2][4][5]} KAT5 is a member of the MYST family of HATs and plays a crucial role in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.^{[3][6][7][8][9]}

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of **NU9056** against various histone acetyltransferases are summarized below.

Target Enzyme	IC50 Value	Selectivity vs. KAT5	Reference
KAT5 (Tip60)	~2 μ M	-	[2][3][6]
p300	~60 μ M	~30-fold	[4][5]
PCAF	~36 μ M	~18-fold	[4][5]
GCN5	>100 μ M	>50-fold	[4][5]

Cellular Effects and Phenotypes

Inhibition of KAT5 by **NU9056** triggers a cascade of cellular events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

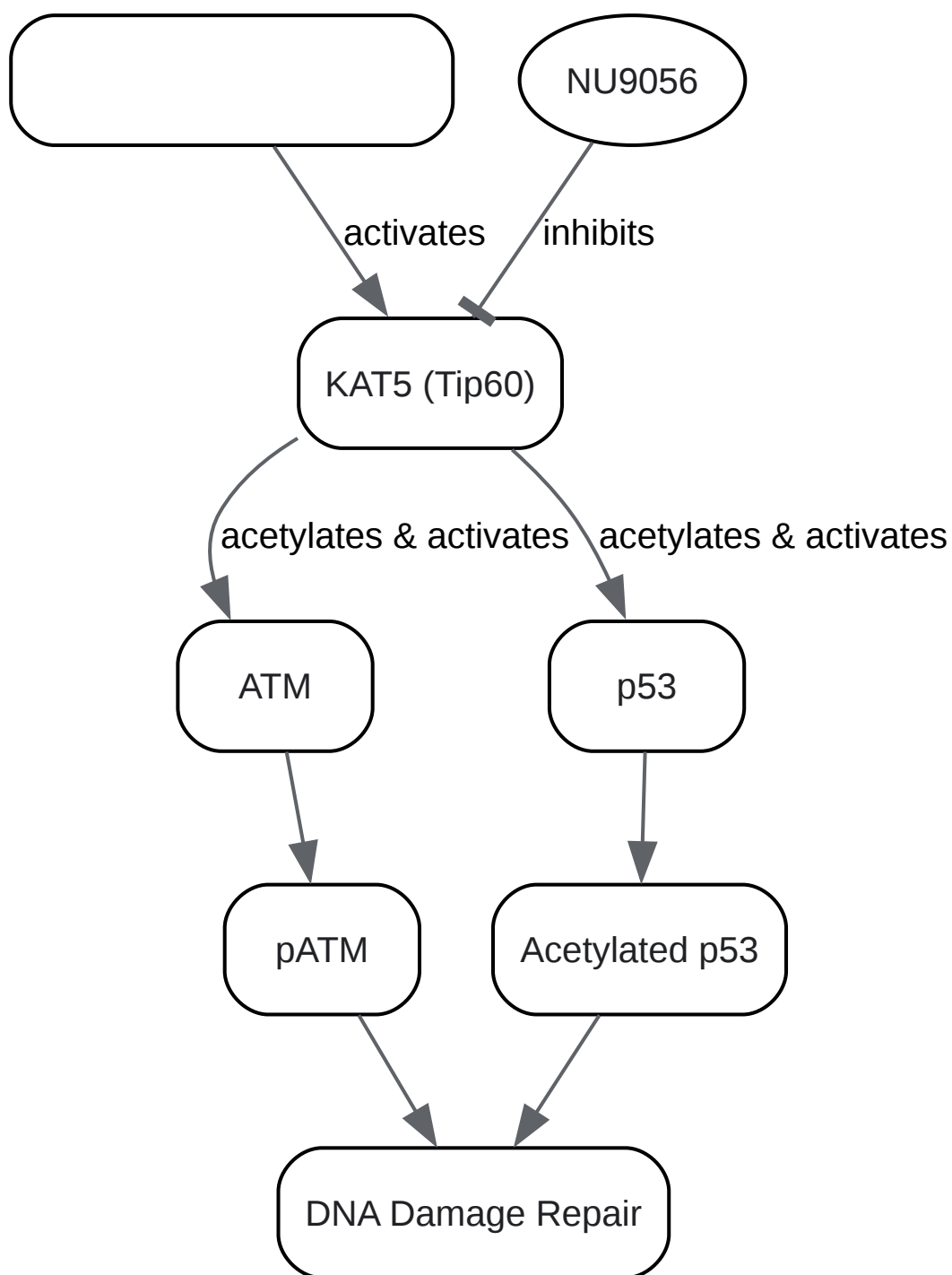
Cell Line	Effect	Concentration	Reference
Prostate Cancer (LNCaP, PC3, CWR22rv1)	Inhibition of cellular proliferation	GI50: 8-27 μ M	[3][5][6]
Prostate Cancer (LNCaP)	Induction of apoptosis via caspase-3 and -9 activation	17-36 μ M	[2][3][6]
Anaplastic Thyroid Carcinoma (8505C, CAL-62)	Inhibition of survival, growth, migration, and invasion	2.5–40 μ M	[10]
Anaplastic Thyroid Carcinoma (CAL-62)	Increased radio- and chemosensitivity	Not specified	[10]
Extranodal NK/T Cell Lymphoma	Inhibition of cell proliferation, G2/M cell cycle arrest, induction of apoptosis	Not specified	[11]

Signaling Pathways Modulated by NU9056

NU9056-mediated inhibition of KAT5 disrupts several critical signaling pathways implicated in cancer progression.

DNA Damage Response Pathway

KAT5 plays a pivotal role in the DNA damage response (DDR) by acetylating key proteins such as ATM and p53.[7][8] Pre-treatment with **NU9056** has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 in response to ionizing radiation, thereby impairing the DDR.[3][6]

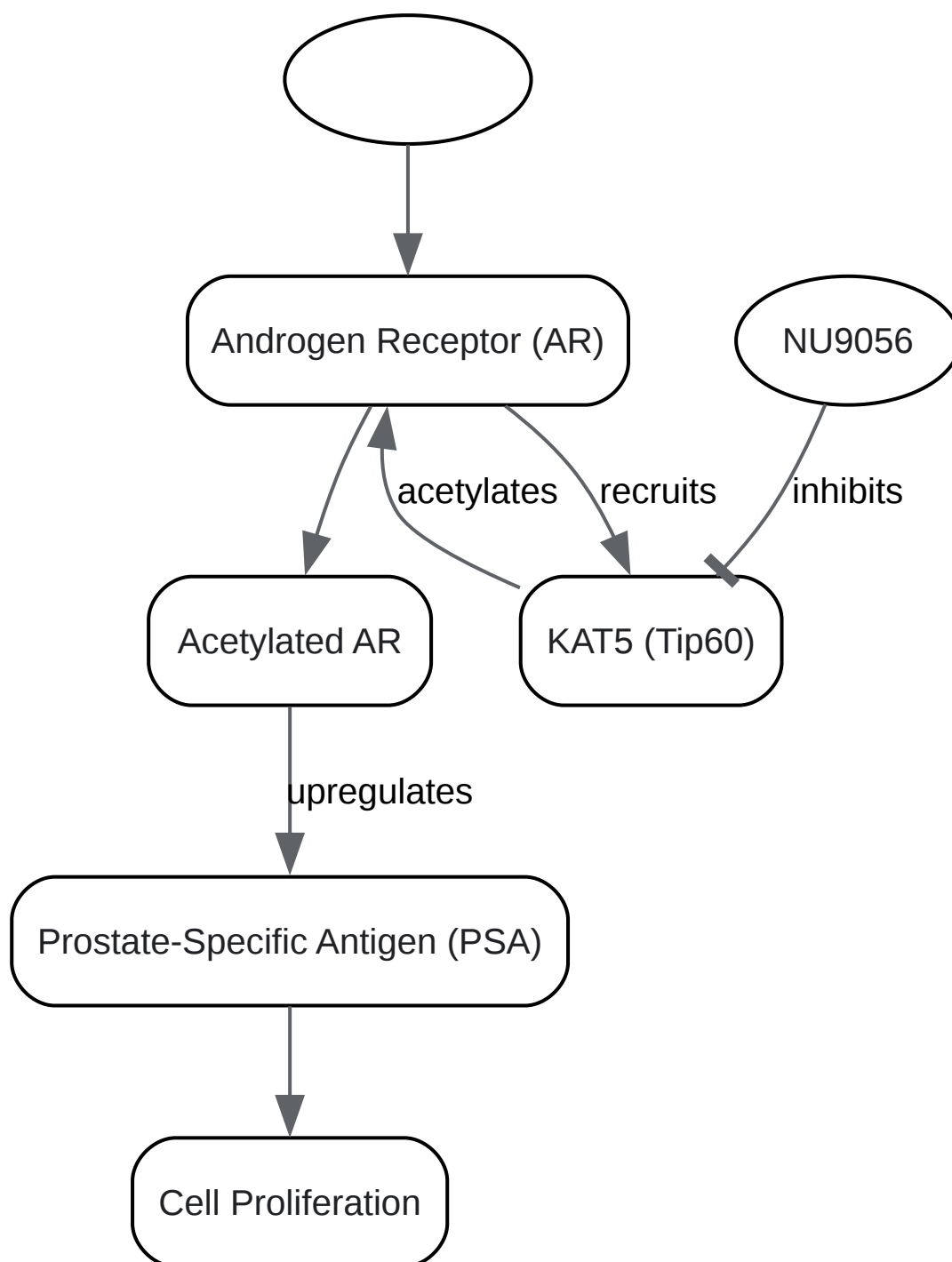


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Caption: **NU9056** inhibits the DNA Damage Response by blocking KAT5-mediated activation of ATM and p53.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, KAT5 acts as a co-activator for the androgen receptor (AR) through direct acetylation.[3][6] Treatment with **NU9056** leads to a decrease in the protein levels of both AR and its downstream target, prostate-specific antigen (PSA).[2][3][6]

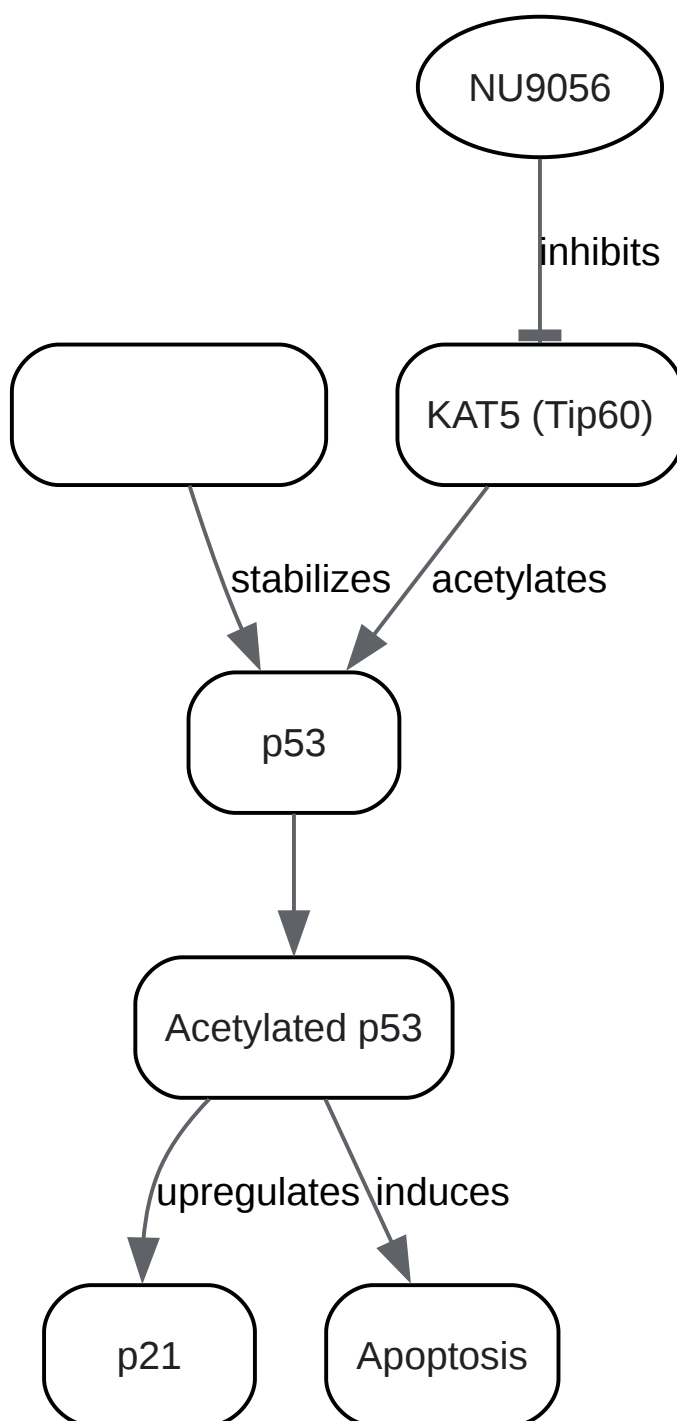


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Caption: **NU9056** downregulates Androgen Receptor signaling by inhibiting its KAT5-mediated acetylation.

p53 Signaling Pathway

The tumor suppressor protein p53 is another key substrate of KAT5. **NU9056** treatment has been shown to decrease the protein levels of p53 and its downstream target, p21.[\[2\]](#)[\[3\]](#)[\[6\]](#)

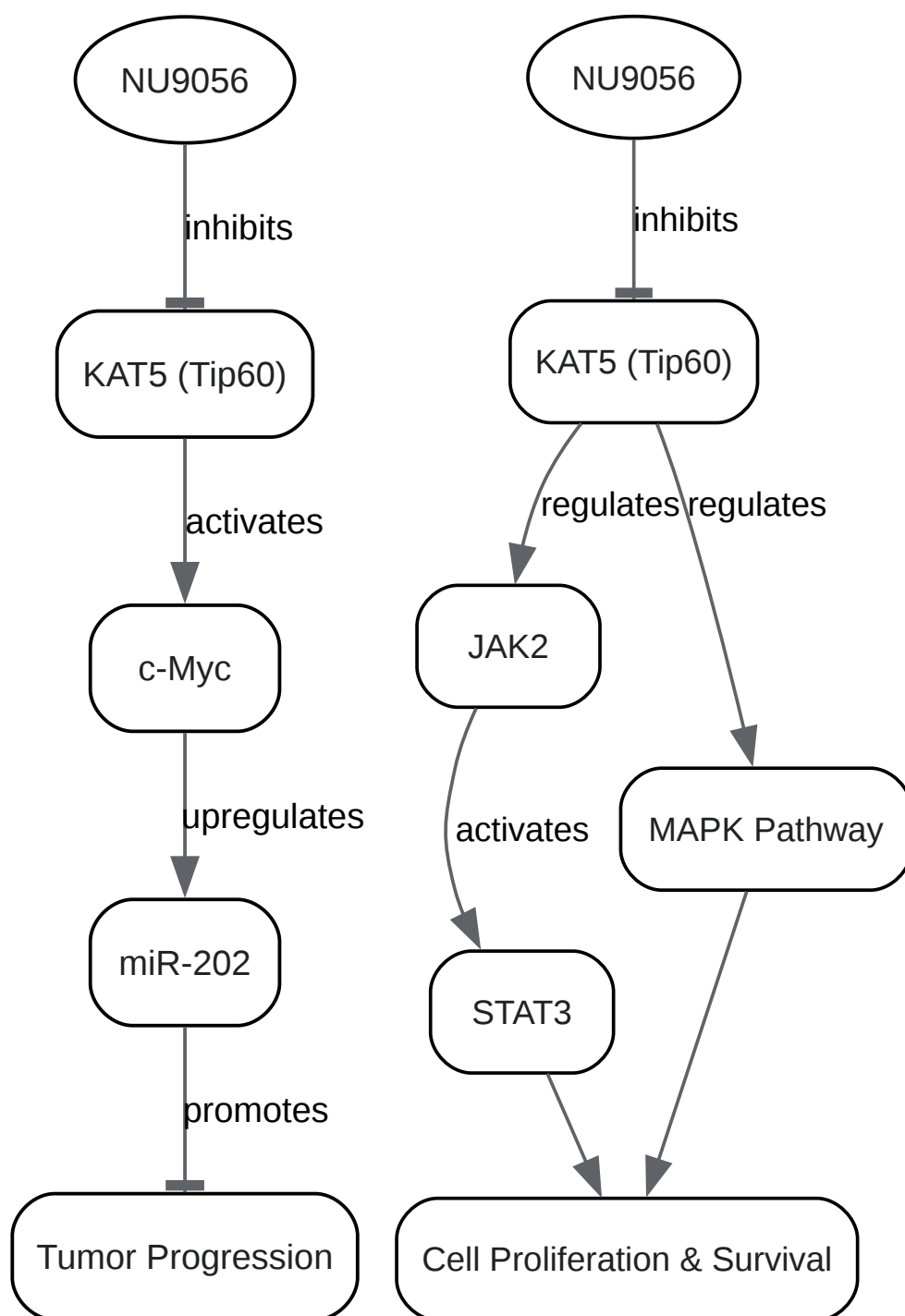


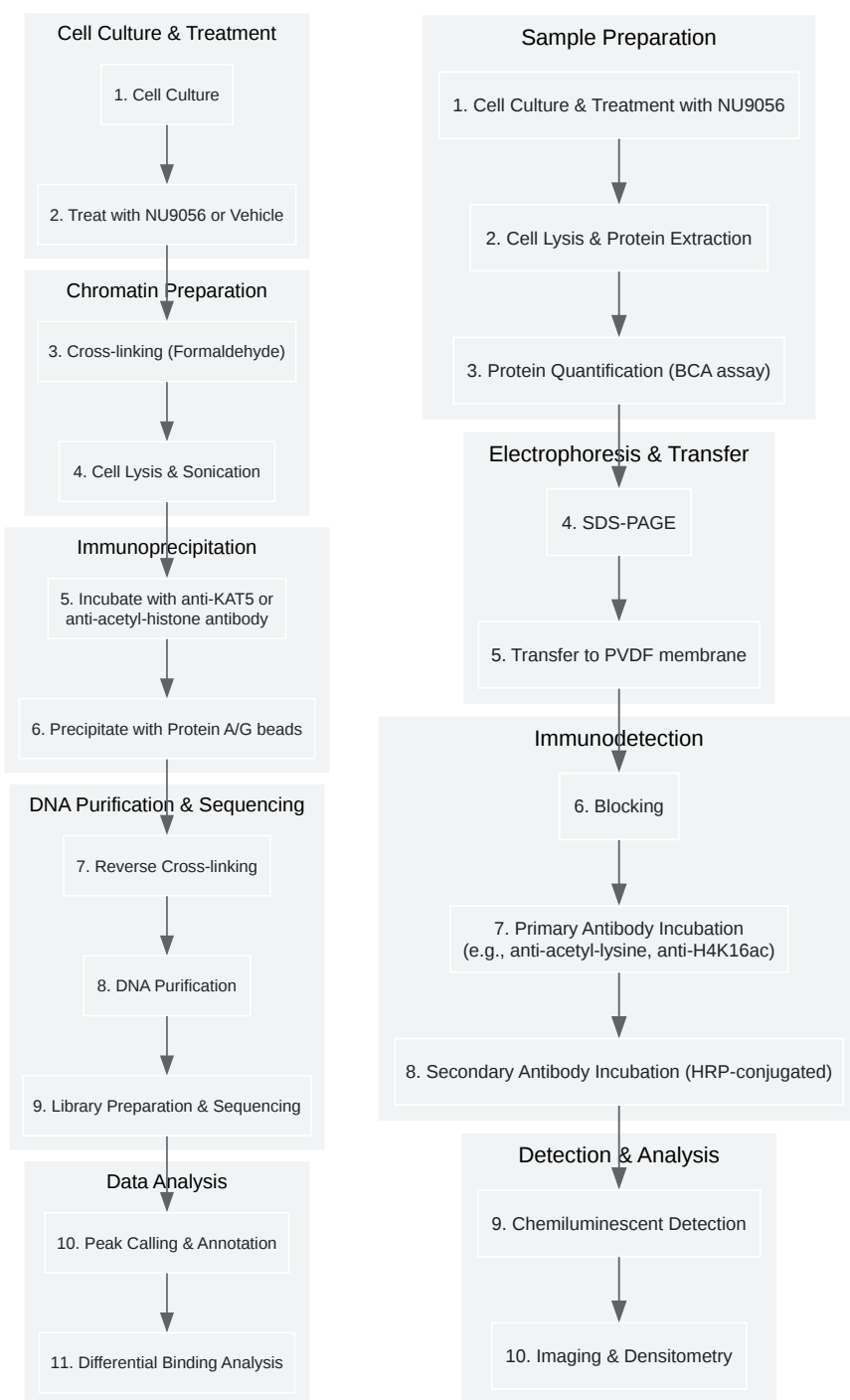
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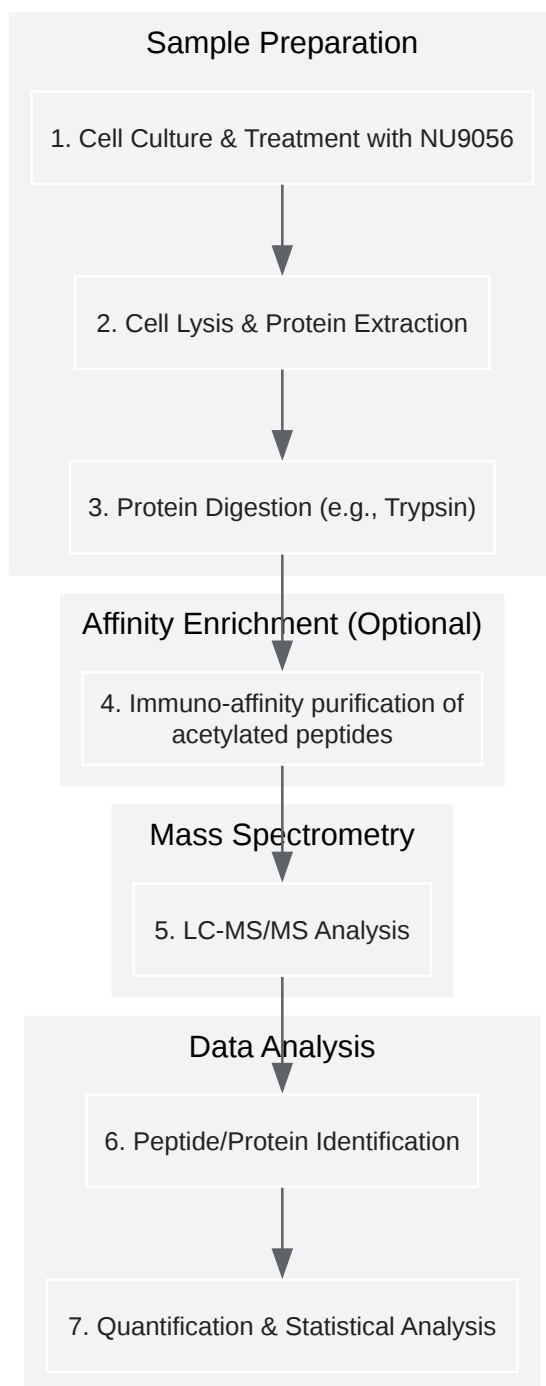
Caption: **NU9056** impacts the p53 signaling pathway by reducing p53 levels through KAT5 inhibition.

c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma

In anaplastic thyroid carcinoma, **NU9056** has been found to exert its anti-tumor effects by blocking c-Myc and consequently downregulating miR-202.[10]







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- To cite this document: BenchChem. [Understanding the Cellular Targets of NU9056: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604790#understanding-the-cellular-targets-of-nu9056]

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